molecular formula C17H13N3O3 B11952139 1-(Naphthalen-1-yl)-3-(3-nitrophenyl)urea CAS No. 13256-89-8

1-(Naphthalen-1-yl)-3-(3-nitrophenyl)urea

Cat. No.: B11952139
CAS No.: 13256-89-8
M. Wt: 307.30 g/mol
InChI Key: ZDQAVEJQTQHPRN-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)-3-(3-nitrophenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a naphthalene ring and a nitrophenyl group attached to a urea moiety

Preparation Methods

The synthesis of 1-(Naphthalen-1-yl)-3-(3-nitrophenyl)urea typically involves the reaction of naphthylamine with 3-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods may include continuous flow reactions and the use of automated systems for purification and isolation.

Chemical Reactions Analysis

1-(Naphthalen-1-yl)-3-(3-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Naphthalen-1-yl)-3-(3-nitrophenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yl)-3-(3-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(Naphthalen-1-yl)-3-(3-nitrophenyl)urea can be compared with other urea derivatives, such as:

    1-(Naphthalen-1-yl)-3-(4-nitrophenyl)urea: Similar structure but with the nitro group in the para position.

    1-(Naphthalen-1-yl)-3-(2-nitrophenyl)urea: Similar structure but with the nitro group in the ortho position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and properties.

Properties

CAS No.

13256-89-8

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

1-naphthalen-1-yl-3-(3-nitrophenyl)urea

InChI

InChI=1S/C17H13N3O3/c21-17(18-13-7-4-8-14(11-13)20(22)23)19-16-10-3-6-12-5-1-2-9-15(12)16/h1-11H,(H2,18,19,21)

InChI Key

ZDQAVEJQTQHPRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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